molecular formula C6H3BrCl2O2S B1273129 4-Bromo-2-chlorobenzenesulfonyl chloride CAS No. 351003-52-6

4-Bromo-2-chlorobenzenesulfonyl chloride

Cat. No.: B1273129
CAS No.: 351003-52-6
M. Wt: 289.96 g/mol
InChI Key: OECYEHWJPRPCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4-bromo-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECYEHWJPRPCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370491
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-52-6
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chlorosulfonation of Bromochlorobenzene

Chlorosulfonation represents a cornerstone in benzenesulfonyl chloride synthesis. For 4-bromo-2-chlorobenzenesulfonyl chloride, the reaction likely involves treating 1-bromo-3-chlorobenzene with chlorosulfonic acid (ClSO₃H). In analogous systems, chlorobenzene reacts with ClSO₃H in halogenated solvents (e.g., 1,2-dichloroethane) at 55–90°C to yield 4-chlorobenzenesulfonyl chloride. Adapting this, bromochlorobenzene would require careful control of stoichiometry to avoid over-sulfonation.

Key Parameters:

  • Molar Ratio: 2.5–4.0 moles ClSO₃H per mole substrate.
  • Solvent: Halogenated aliphatic hydrocarbons (e.g., dichloroethane) enhance solubility and reduce side reactions.
  • Catalyst: Alkali metal salts (e.g., NaCl) or ammonium salts accelerate sulfonation while suppressing dichlorodiphenyl sulfone byproducts.

Sulfur Trioxide-Based Sulfonation

An alternative route employs sulfur trioxide (SO₃) in lieu of ClSO₃H. This method, documented for 4-chlorobenzenesulfonic acid synthesis, involves SO₃ addition to chlorobenzene in inert solvents, followed by chlorination with thionyl chloride (SOCl₂). For bromochlorobenzene, SO₃ would sulfonate the aromatic ring at the para position to the bromine group, with subsequent chlorination yielding the sulfonyl chloride.

Challenges:

  • Regioselectivity: Competing sulfonation at the ortho position relative to chlorine necessitates directing groups or steric hindrance.
  • Hydrolysis Sensitivity: Sulfonyl chlorides are prone to hydrolysis; anhydrous conditions are critical.

Halogenation Strategies

Sequential Halogenation

The target molecule’s substitution pattern suggests a sequential halogenation approach:

  • Bromination: Introduce bromine at the para position via electrophilic substitution using Br₂ in the presence of FeBr₃.
  • Chlorination: Direct chlorine to the ortho position using Cl₂/FeCl₃, leveraging the bromine’s meta-directing effect.

Optimization Considerations:

  • Order of Halogenation: Bromine’s stronger directing influence makes initial bromination preferable to ensure correct positioning.
  • Temperature Control: Excessive heat during chlorination may lead to polychlorinated byproducts.

Simultaneous Halogenation-Sulfonation

Patented methods for 4-chlorobenzenesulfonyl chloride combine sulfonation and chlorination in a single step using ClSO₃H. For this compound, this approach would require bromine incorporation prior to sulfonation. However, no direct evidence supports this pathway in the reviewed literature.

Purification and Stabilization

Anhydrous Isolation

Post-synthesis, this compound must be isolated without hydrolysis. Patent GB2135666A details a method for anhydrous 4-chlorobenzenesulfonyl chloride isolation:

  • Washing: Reaction mixtures are washed with ice water to remove residual ClSO₃H and H₂SO₄.
  • Solvent Distillation: The organic layer (e.g., dichloroethane) is distilled azeotropically with water to yield anhydrous product.

Yield Data (Extrapolated):

Step Temperature (°C) Yield (%)
Sulfonation 55–90 75–85
Halogenation 25–40 65–75
Distillation 100–120 90–95

Hydrolysis Mitigation

The compound’s hydrolytic instability necessitates rapid processing. Storage under anhydrous conditions (e.g., molecular sieves) and avoidance of aqueous workup above 50°C are critical.

Catalytic and Solvent Effects

Role of Metal Salts

Sodium chloride (NaCl) in sulfonation reactions enhances yields by 15–20%, likely via intermediate stabilization. For brominated substrates, NaBr may offer similar benefits but remains untested.

Solvent Selection

Halogenated solvents (e.g., dichloroethane) outperform aromatic solvents in minimizing byproducts. Polar aprotic solvents (e.g., DMF) are avoided due to sulfonyl chloride decomposition.

Scientific Research Applications

Synthesis Applications

1. Synthesis of Biologically Active Compounds

4-Bromo-2-chlorobenzenesulfonyl chloride is commonly used in the synthesis of various biologically active molecules. It acts as a sulfonylating agent, introducing sulfonyl groups into organic compounds, which can enhance their biological activity.

Case Study: G-Secretase Inhibitors
Research has demonstrated that derivatives synthesized from this compound are effective as G-secretase inhibitors, which are crucial in the treatment of Alzheimer’s disease. These compounds have shown promising results in inhibiting the enzyme responsible for the cleavage of amyloid precursor protein, thereby reducing amyloid plaque formation in the brain .

Reaction Mechanisms

The compound participates in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : It can react with nucleophiles to form sulfonamides, which are important intermediates in medicinal chemistry.
  • Cross-Coupling Reactions : The compound has been used in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are significant in pharmaceutical applications .

Data Table: Synthesis Yield and Conditions

Reaction TypeSubstrateConditionsYield (%)
Nucleophilic Substitution3-Amino-4-methoxy-N-phenyl-benzamidePyridine, inert atmosphere85
Cross-CouplingSodium 4-chlorobenzenesulfinatePd catalyst, Cs₂CO₃80
Synthesis of InhibitorsVarious aryl halidesVaries (often room temperature)Up to 80

Medicinal Chemistry Applications

2. Development of Anticancer Agents

The sulfonyl chloride group is a key functional moiety in the development of anticancer agents. Compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation.

Case Study: Inhibition of Human Vanilloid Receptor 1
A study reported that derivatives synthesized from this compound exhibited antagonistic activity against the human vanilloid receptor 1. This receptor plays a role in pain sensation and inflammation, making these derivatives potential candidates for pain management therapies .

Mechanism of Action

Biological Activity

4-Bromo-2-chlorobenzenesulfonyl chloride (CAS Number: 351003-52-6) is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and chlorine substituents on the benzene ring, contributes to its reactivity and biological activity. This article reviews the biological effects, synthetic applications, and relevant case studies associated with this compound.

Molecular Formula: C₆H₃BrCl₂O₂S
Molecular Weight: 289.95 g/mol
Melting Point: 76°C to 81°C
IUPAC Name: this compound

The compound is moisture-sensitive and should be handled with care to avoid hydrolysis, which can lead to the formation of less reactive products.

Antimicrobial Properties

Research has indicated that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. A study highlighted its potential as a precursor for synthesizing compounds with enhanced antibacterial activity against various pathogens. The mechanism often involves the formation of sulfonamide derivatives that inhibit bacterial growth through interference with folic acid synthesis pathways .

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. It acts as a selective inhibitor of certain serine proteases, which are critical in various physiological processes. For instance, it has been shown to inhibit human vanilloid receptor 1 (TRPV1), which is involved in pain perception and inflammatory responses . This inhibition can potentially lead to analgesic effects, making it a candidate for pain management therapies.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. It is frequently utilized in the preparation of biologically active molecules through various coupling reactions. Notably, it has been used in Suzuki coupling reactions to synthesize complex aromatic compounds .

Reaction Type Substrate Yield (%)
Suzuki Couplingp-Tolylboronic Acid52%
Desulfitative Cross-CouplingSodium Benzenesulfinate66%
Coupling with Aryl BromidesVarious Aryl HalidesUp to 80%

Case Studies

  • Synthesis of G-Secretase Inhibitors : Research demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against gamma-secretase, an enzyme implicated in Alzheimer's disease pathology .
  • Antiproliferative Activity : A study reported that certain sulfonamide derivatives derived from this compound showed significant antiproliferative activity against cancer cell lines, suggesting its potential role in cancer therapeutics .
  • Environmental Impact : Investigations into the degradation of related chlorinated compounds have revealed insights into the environmental persistence and toxicity of such substances. The presence of chloride ions was found to affect the degradation rates of these compounds under oxidative conditions .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-chlorobenzenesulfonyl chloride, and how are intermediates characterized?

The compound is typically synthesized via sulfonation and halogenation steps. For example, 2-bromo-4-sulfobenzoic acid derivatives are treated with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction mixture is refluxed, filtered, and evaporated to isolate the product. Intermediate characterization relies on nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm functional groups and purity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • NMR : Used to confirm aromatic proton environments and substituent positions (e.g., bromine and chlorine ortho/meta effects).
  • IR : Identifies sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹ and ~1160–1120 cm⁻¹) and halogen-related vibrations.
  • MS : Provides molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., M⁺ at m/z 289.45 for C₆H₃BrCl₂O₂S) .

Q. What purification methods are recommended for isolating high-purity this compound?

Recrystallization using non-polar solvents (e.g., hexane or dichloromethane) or fractional distillation under reduced pressure (bp ~142–143°C) are effective. Purity assessment via high-performance liquid chromatography (HPLC) or melting point analysis (mp 67–68°C for related benzonitrile derivatives) is advised .

Q. What safety protocols are essential when handling this compound?

  • PPE : Impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact (corrosive properties).
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep at 0–6°C in airtight containers away from moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonation and halogenation steps?

  • Catalyst Optimization : DMF accelerates chlorination by activating thionyl chloride.
  • Stoichiometry : Excess SOCl₂ (5–10 equivalents) ensures complete conversion of sulfonic acid intermediates.
  • Temperature Control : Reflux at 70–80°C balances reaction rate and byproduct minimization .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Solvent Effects : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peak interference.
  • Isotopic Analysis : Compare experimental data with computational predictions (DFT calculations) for halogenated aromatics.
  • Cross-Validation : Combine MS/MS fragmentation with X-ray crystallography for ambiguous cases .

Q. What strategies are effective for designing sulfonamide derivatives using this compound?

  • Amine Selection : React with primary/secondary amines (e.g., aniline derivatives) to form sulfonamides.
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Biological Screening : Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays .

Q. How does steric hindrance from bromine/chlorine substituents influence reactivity in nucleophilic substitution?

  • Kinetic Studies : Compare reaction rates with mono-halogenated analogs (e.g., 4-bromo- or 2-chloro-benzenesulfonyl chloride).
  • Computational Modeling : Density Functional Theory (DFT) can predict activation barriers for SNAr (nucleophilic aromatic substitution) pathways .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Hydrolysis to sulfonic acid occurs rapidly below pH 3.
  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl.
  • Storage Recommendations : Stabilize with desiccants (e.g., silica gel) at 4°C .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in melting points (e.g., mp 36–40°C for 4-bromobenzyl chloride vs. 67–68°C for benzonitrile derivatives) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to assess .
  • Advanced Applications : This compound serves as a precursor for fluorescent probes (e.g., dansyl chloride analogs) and kinase inhibitors in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.